molecular formula C9H9N3O3 B1269996 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 712319-12-5

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1269996
CAS No.: 712319-12-5
M. Wt: 207.19 g/mol
InChI Key: HEYXKTSVKRVGOU-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings.

Properties

IUPAC Name

6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-2-1-6-4-10-8-3-7(9(14)15)11-12(8)5-6/h3-5,13H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYXKTSVKRVGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181150
Record name 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712319-12-5
Record name 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712319-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation reactions of aminopyrazoles with various electrophilic reagents. Common synthetic routes include the reaction of aminopyrazoles with 1,3-diketones, enaminonitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine structure could enhance its efficacy against various cancer cell lines. The presence of the hydroxyethyl group is believed to contribute to increased solubility and bioavailability, making it a promising candidate for further development in anticancer therapies .

2. Anti-inflammatory Properties
Another application involves its potential as an anti-inflammatory agent. The compound has shown to inhibit specific pathways involved in inflammation, suggesting its use in treating conditions like arthritis and other inflammatory diseases. Clinical trials are necessary to establish the therapeutic dosages and long-term effects .

Cosmetic Formulation Applications

1. Skin Care Products
The compound's unique chemical structure allows it to be utilized in cosmetic formulations aimed at improving skin hydration and barrier function. Its ability to enhance the stability of emulsions makes it a valuable ingredient in creams and lotions .

2. Anti-aging Formulations
Due to its antioxidant properties, 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is being explored for inclusion in anti-aging products. Studies have suggested that it can help reduce oxidative stress in skin cells, thus potentially delaying the signs of aging .

Data Tables

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer ActivityEnhanced efficacy against cancer cell lines
Anti-inflammatory PropertiesInhibition of inflammatory pathways
Cosmetic FormulationSkin Care ProductsImproves hydration and emulsion stability
Anti-aging FormulationsReduces oxidative stress in skin cells

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on modified pyrazolo[1,5-a]pyrimidine derivatives showed that certain compounds exhibited IC50 values lower than standard chemotherapy agents against breast cancer cell lines. The hydroxyethyl substitution was crucial for enhancing the binding affinity to target proteins involved in cancer progression .

Case Study 2: Skin Hydration Improvement
In a clinical trial involving a topical formulation containing this compound, participants reported significant improvements in skin hydration levels after four weeks of use compared to a placebo group. This suggests its potential as an effective ingredient in moisturizers .

Mechanism of Action

The mechanism of action of 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. It can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups allow for diverse chemical modifications, making it a valuable compound for various applications .

Biological Activity

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 712319-12-5) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores the biological activity of this compound, summarizing key findings from various studies and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H9N3O3
  • Molecular Weight : 207.19 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The specific compound has shown promising results in inhibiting various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-722.73
HepG220.08
A5493.71

These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects against various pathogens:

Microorganism Activity Reference
E. coliInhibition observed
S. aureusStrong inhibition
C. albicansModerate inhibition

The compound demonstrated significant antimicrobial efficacy, particularly against S. aureus and E. coli, indicating its potential utility in treating bacterial infections.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, which may also apply to this compound.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through intrinsic pathways.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:

  • A study published in MDPI explored the anticancer efficacy of various derivatives and found that modifications to the pyrazole ring significantly influenced activity against different cancer cell lines .
  • Another research highlighted the compound's ability to inhibit growth in multiple bacterial strains, showcasing its broad-spectrum antimicrobial potential .

Q & A

Q. What experimental and computational approaches are recommended to validate the proposed metabolic pathways of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes and CYP450 inhibitors to identify phase I metabolites.
  • LC-MS/MS : Detect hydroxylated or glucuronidated metabolites. Compare with in silico predictions (e.g., MetaSite) for pathway validation .

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